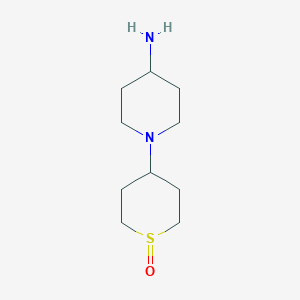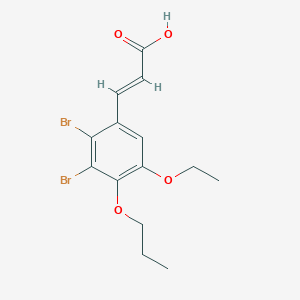
1-(1-oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring attached to a thiopyran ring, which is oxidized at the sulfur atom. The presence of these heterocyclic rings contributes to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent. Common reagents include sulfur dichloride or sulfur monochloride, which react with the diene under controlled conditions to form the thiopyran ring.
Oxidation of the Thiopyran Ring: The thiopyran ring is then oxidized at the sulfur atom using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. This step converts the sulfur atom to its oxidized form, resulting in the formation of the 1-oxidotetrahydro-2H-thiopyran ring.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately through a cyclization reaction involving a suitable amine and a carbonyl compound. Common reagents include ammonia or primary amines, which react with aldehydes or ketones to form the piperidine ring.
Coupling of the Rings: The final step involves coupling the oxidized thiopyran ring with the piperidine ring. This can be achieved through a nucleophilic substitution reaction, where the amine group on the piperidine ring reacts with a suitable leaving group on the thiopyran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the nitrogen or sulfur atoms using reducing agents such as lithium aluminum hydride or sodium borohydride. This can lead to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the amine group or the thiopyran ring. Common reagents include alkyl halides or acyl chlorides, which react with the amine group to form substituted amines or amides.
Addition: The compound can undergo addition reactions at the double bonds in the thiopyran ring. Common reagents include hydrogen or halogens, which add across the double bonds to form saturated or halogenated products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Addition: Hydrogen, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted amines, amides
Addition: Saturated products, halogenated products
Scientific Research Applications
1-(1-oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine has a wide range of scientific research applications, including:
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions, including oxidation and reduction reactions. Its unique structure allows it to facilitate these reactions efficiently.
Synthesis: The compound can be used as a building block in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis.
Biology
Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with enzyme active sites makes it a promising candidate for the development of enzyme inhibitors for therapeutic applications.
Protein Binding: The compound can bind to proteins and modulate their activity. This property makes it useful in studying protein-ligand interactions and developing protein-targeted therapies.
Medicine
Drug Development: The compound has potential as a lead compound in drug development. Its unique structure and biological activity make it a promising candidate for the development of new drugs for various diseases.
Therapeutic Applications: The compound has been studied for its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Industry
Material Science: The compound can be used in the development of new materials with unique properties. Its reactivity and ability to form stable complexes make it useful in material science applications.
Chemical Manufacturing: The compound can be used in the manufacturing of various chemicals, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(1-oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine involves its interaction with molecular targets and pathways. The compound can bind to enzyme active sites and inhibit their activity, leading to a decrease in enzyme function. It can also bind to proteins and modulate their activity, affecting various cellular processes. The compound’s ability to undergo various chemical reactions allows it to interact with different molecular targets and pathways, leading to its diverse biological activity.
Comparison with Similar Compounds
1-(1-oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine can be compared with other similar compounds, including:
1,1-dioxidotetrahydro-2H-thiopyran-4-ylamine: This compound features a similar thiopyran ring but lacks the piperidine ring. It has similar reactivity but different biological activity due to the absence of the piperidine ring.
(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid: This compound features a thiopyran ring with an acetic acid group instead of a piperidine ring. It has different reactivity and biological activity due to the presence of the acetic acid group.
4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluoroaniline: This compound features a thiopyran ring with a difluoroaniline group instead of a piperidine ring. It has different reactivity and biological activity due to the presence of the difluoroaniline group.
The uniqueness of this compound lies in its combination of the thiopyran and piperidine rings, which contribute to its diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H20N2OS |
|---|---|
Molecular Weight |
216.35 g/mol |
IUPAC Name |
1-(1-oxothian-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C10H20N2OS/c11-9-1-5-12(6-2-9)10-3-7-14(13)8-4-10/h9-10H,1-8,11H2 |
InChI Key |
DXTSTUJLMJPYBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2CCS(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10873600.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10873612.png)
![Methyl 4-[(2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl)amino]benzoate](/img/structure/B10873621.png)
![4-bromo-2-{(E)-[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B10873627.png)
![6-hexanoyl-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873628.png)
![18,19-dimethoxy-12-nitro-8-oxa-1-azapentacyclo[13.8.0.02,7.09,14.016,21]tricosa-2(7),3,5,9(14),10,12,16,18,20-nonaene-4,5-dicarbonitrile](/img/structure/B10873641.png)
![2-[7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10873643.png)
![Ethyl 2-amino-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B10873648.png)
![Ethyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4-(4-ethoxyphenyl)thiophene-3-carboxylate](/img/structure/B10873654.png)
![2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B10873661.png)
![2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-phenylacetamide](/img/structure/B10873666.png)
![12-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B10873668.png)
![3-(4-imino-5,6-dimethyl-7-(pyridin-3-yl)-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylpropan-1-amine](/img/structure/B10873674.png)
